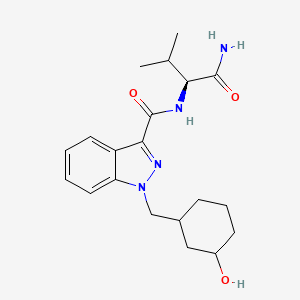

AB-CHMINACA metabolite M1B

CAS No.: 2131173-54-9

Cat. No.: VC14499475

Molecular Formula: C20H28N4O3

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2131173-54-9 |

|---|---|

| Molecular Formula | C20H28N4O3 |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide |

| Standard InChI | InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |

| Standard InChI Key | JPYMZGZGKXHPPL-KVULBXGLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |

| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |

Introduction

Structural and Chemical Properties of AB-CHMINACA Metabolite M1B

AB-CHMINACA metabolite M1B is a secondary biotransformation product derived from the parent synthetic cannabinoid AB-CHMINACA. The compound’s canonical SMILES notation (O=C(NC@@HC(N)=O)C1=NN(CC2CC(O)CCC2)C3=C1C=CC=C3) reflects its structural complexity, featuring a carboxamide group linked to a cyclohexylmethylindazole core . With a molecular formula of C20H28N4O3 and a molecular weight of 372.5 g/mol, M1B’s solubility varies across solvents: 50 mg/mL in dimethylformamide (DMF), 30 mg/mL in dimethyl sulfoxide (DMSO), and 30 mg/mL in ethanol .

Metabolic Pathways and Biotransformation

AB-CHMINACA undergoes extensive hepatic metabolism, with M1B arising from hydrolytic and oxidative reactions. In vitro studies using human and mouse liver microsomes (HLM/MLM) have identified two primary metabolic routes :

Primary Hydrolysis Pathway

The dominant pathway involves hydrolysis of the distal amide group, yielding a carboxylic acid intermediate (M1). Subsequent hydroxylation at the cyclohexyl-methyl (CHM) ring generates hydroxylated derivatives classified as M4 metabolites . In murine models, M1 and its hydroxylated variants (M4.1–M4.5) constitute >70% of circulating metabolites in blood within 30–300 minutes post-administration .

Secondary Hydroxylation Pathway

A minor route entails sequential hydroxylation and reduction of the parent compound, producing trace metabolites such as M3 (mono-hydroxylated) and M6 (di-hydroxylated) . These metabolites account for <5% of total metabolic output in vivo .

Table 1: Key Metabolic Reactions of AB-CHMINACA and Corresponding Metabolites

Analytical Detection and Forensic Relevance

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Current analytical workflows prioritize LC-MS/MS for M1B detection due to its specificity. Chromatographic separation employs C18 columns with gradient elution (0.1% formic acid in water/acetonitrile), achieving a retention time of 12.38 minutes for M1B . MRM transitions monitor m/z 406 → 119 and 406 → 241, with collision energies optimized at 50 eV .

Biomarker Utility in Toxicology

In murine blood, M1B demonstrates prolonged detectability (up to 300 minutes post-exposure) compared to the parent compound, which declines rapidly after 180 minutes . Urinary excretion profiles reveal four hydroxylated M4 metabolites as long-term markers, detectable for 24–48 hours . These traits position M1B as a superior target for confirming AB-CHMINACA use in forensic casework.

Regulatory and Research Applications

Forensic Casework

M1B’s stability and detectability make it indispensable in postmortem toxicology. Laboratories should prioritize M1B and hydroxylated M4 metabolites in screening panels, as parent AB-CHMINACA degrades rapidly in biological matrices .

Research Use

As a reference standard, M1B enables method validation and metabolite profiling. GlpBio supplies M1B as a 10 mM solution in DMSO, with rigorous quality controls to ensure batch consistency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume